molecular formula C12H12FN3O B1488136 2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one CAS No. 1708268-75-0

2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one

Cat. No.: B1488136
CAS No.: 1708268-75-0
M. Wt: 233.24 g/mol
InChI Key: SIFUFZSBCWWRDA-UHFFFAOYSA-N
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Description

2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one is a pyridazinone-based chemical reagent designed for research and development applications. The pyridazinone nucleus is recognized as an important pharmacophore in medicinal chemistry, associated with a broad spectrum of biological activities . This compound features a 3-fluoro-phenyl substituent and a flexible 2-aminoethyl side chain, making it a versatile building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Pyridazinone derivatives have demonstrated significant research value across multiple therapeutic areas. They have been extensively investigated as potent and selective inhibitors of enzymes like monoamine oxidase (MAO), particularly MAO-B, which is a target for neurodegenerative disorders . Furthermore, scientific literature indicates that compounds based on the pyridazinone scaffold exhibit antimicrobial , anti-inflammatory, and cardiovascular properties . The specific structural motifs present in this reagent—the fluorinated aromatic ring and the aminoethyl side chain—are common in the design of bioactive molecules and are often explored to optimize binding affinity and selectivity toward various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experimental evaluations and to ensure a safe working environment.

Properties

IUPAC Name

2-(2-aminoethyl)-6-(3-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-14/h1-5,8H,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFUFZSBCWWRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Classification
2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one is a member of the pyridazinone class, characterized by a six-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound features a 3-fluorophenyl group and an aminoethyl substituent, which are significant for its potential biological activities. Pyridazinones have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Biological Activity

Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that modifications at specific positions of the pyridazinone scaffold can enhance receptor activity, highlighting the importance of structure-activity relationships (SAR) in drug design. The compound's functional groups enable it to modulate biological pathways effectively.

Pharmacological Effects

  • Antimicrobial Activity : Studies have demonstrated that pyridazinones exhibit significant antimicrobial properties. The presence of the 3-fluorophenyl group in this compound may enhance its efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : Compounds within this class have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Potential : The compound's ability to affect cell proliferation has been explored in various cancer models. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways.

Data Tables

Property Value
Molecular FormulaC12H14F N3O
Molecular Weight227.26 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Case Studies

  • Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of several pyridazinones, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting potential therapeutic applications in treating infections.
  • Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of this compound resulted in a significant decrease in inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
  • Evaluation of Anticancer Activity : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Further analysis suggested that it may induce apoptosis through mitochondrial pathways, warranting further investigation into its anticancer mechanisms.

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activity of pyridazinones:

  • Structure-Activity Relationships (SAR) : Modifications at positions 4 and 6 on the pyridazinone scaffold significantly influence receptor binding affinity and biological activity. This highlights the potential for rational drug design based on SAR principles.
  • Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structural integrity and monitor reactions involving this compound during synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

Aminoethyl Side Chain Modifications
  • 6-(3-Amino-phenyl)-2H-pyridazin-3-one (CAS 24912-36-5): Lacks the aminoethyl group at position 2, instead having a phenyl ring with a meta-amino substituent. This reduces solubility compared to the target compound due to the absence of the polar aminoethyl moiety .
Phenyl Ring Substitutions
  • 6-(4-Fluorophenyl)pyridazin-3-ol : Features a para-fluoro-phenyl group instead of meta-fluoro. The para-substitution may enhance steric hindrance in target binding compared to the meta configuration .

Physicochemical Properties

Compound logD7.4 Water Solubility (mg/mL) Key Structural Features
Target Compound ~2.5* Moderate (~0.1–1) 2-Aminoethyl, 3-fluoro-phenyl
18F-BCPP-EF (PET probe) 3.03 Low (<0.01) tert-Butyl, chloro, fluoroethoxy
6-(3-Amino-phenyl)-2H-pyridazin-3-one ~1.8 High (>10) Meta-aminophenyl, no aminoethyl
6-Chloro-2-(2-dimethylamino-ethyl) ~3.5 Low (<0.1) Dimethylaminoethyl, chloro

*Estimated based on analogous compounds.

Key Observations:
  • The 2-aminoethyl group in the target compound enhances water solubility compared to dimethylamino or tert-butyl substituents .
  • Fluorine at the phenyl ring’s meta position balances electronic effects and steric bulk, optimizing receptor interactions compared to para-fluoro derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one typically involves:

  • Preparation of a fluorinated aromatic keto acid intermediate.
  • Cyclization with hydrazine derivatives to form the pyridazinone core.
  • Functionalization of the pyridazinone ring to introduce the 2-(2-amino-ethyl) substituent.

This approach is consistent with established methods for pyridazin-3-one derivatives and fluorinated aromatic compounds.

Preparation of Fluorinated Aromatic Keto Acid Intermediate

A key starting material is 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, synthesized via Friedel-Crafts acylation:

  • Reagents and Conditions:

    • 2-Fluoroanisole (0.25 mol)
    • Succinic anhydride (0.25 mol)
    • Aluminum chloride (0.275 mol) as Lewis acid catalyst
    • Carbon disulphide as solvent
    • Reflux at 40–50 °C for 4 hours
  • Work-up:
    The reaction mixture is cooled and poured onto ice water to precipitate the product, which is then collected and recrystallized from water.

  • Yield and Characterization:

    • Yield: 78%
    • Melting Point: 164 °C (literature 168 °C)
    • Confirmed by NMR and mass spectrometry matching literature data.

Formation of 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

The keto acid intermediate undergoes cyclization with hydrazine hydrate:

  • Reagents and Conditions:

    • 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (0.01 mol)
    • Hydrazine hydrate (0.015 mol, 55%)
    • Ethanol solvent (30 mL)
    • Reflux for 4 hours
  • Work-up:
    The reaction mixture is cooled, and the precipitated pyridazinone is filtered, dried, and recrystallized from ethanol.

  • Yield and Characterization:

    • Yield: 58%
    • Melting Point: 182 °C (literature 180–182 °C)
    • Confirmed by NMR and mass spectra.

Introduction of the 2-(2-Amino-ethyl) Side Chain

The 2-(2-amino-ethyl) substituent can be introduced via alkylation of the pyridazinone ring:

  • Typical Procedure:

    • React 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone with ethyl 3-bromo-acetate in the presence of potassium carbonate in acetone.
    • Reflux overnight to form the ester intermediate.
    • Purify by recrystallization from ethanol.
  • Yield and Characterization:

    • Yield: Approximately 69%
    • Melting Point: ~126 °C
    • Confirmed by 1H-NMR and mass spectrometry.
  • Further Conversion:

    • Hydrazinolysis of the ester intermediate with hydrazine hydrate at room temperature yields the corresponding acetohydrazide derivative.
    • This intermediate can be converted into the 2-(2-amino-ethyl) substituted pyridazinone by appropriate reduction or amination steps.

Alternative and Supporting Synthetic Routes

Other synthetic methodologies reported for pyridazin-3-one derivatives that can be adapted or related include:

These methods provide versatile frameworks for synthesizing pyridazinone derivatives with different aryl and alkyl substituents, including fluorinated phenyl groups.

Summary Data Table of Key Preparation Steps

Step Starting Material / Reagents Conditions Product / Intermediate Yield (%) Melting Point (°C) Reference
1 2-Fluoroanisole + Succinic anhydride + AlCl3 Reflux 40–50 °C, 4 h, CS2 solvent 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid 78 164
2 Keto acid + Hydrazine hydrate Reflux in ethanol, 4 h 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-pyridazinone 58 182
3 Pyridazinone + Ethyl 3-bromo-acetate + K2CO3 Reflux in acetone overnight Ester intermediate 69 126
4 Ester intermediate + Hydrazine hydrate Room temperature, 3 h Acetohydrazide derivative 76 206

Analytical Characterization and Confirmation

  • The structures of intermediates and final products are confirmed by:
  • X-ray crystallography has been used in related pyridazinone derivatives to confirm ring formation and substitution patterns.

Q & A

Q. How to address crystallography challenges when the compound resists crystallization?

  • Methodology :
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice formation.
  • Vapor diffusion : Use sitting-drop vapor diffusion with PEG-based precipitants.
  • Powder XRD : Pair with solid-state NMR if single crystals remain elusive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one

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